molecular formula C22H23N3O3S B2672722 Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 946274-97-1

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B2672722
CAS No.: 946274-97-1
M. Wt: 409.5
InChI Key: URVKYDFPVMJKMX-UHFFFAOYSA-N
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Description

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidine scaffold. This bicyclic system is substituted with a sulfur-containing allylthio group at position 2, a methyl group at position 7, an o-tolyl (2-methylphenyl) moiety at position 5, and an allyl ester at position 5.

Properties

IUPAC Name

prop-2-enyl 7-methyl-5-(2-methylphenyl)-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-5-11-28-21(27)16-14(4)23-19-18(17(16)15-10-8-7-9-13(15)3)20(26)25-22(24-19)29-12-6-2/h5-10,17H,1-2,11-12H2,3-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVKYDFPVMJKMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2C3=C(NC(=C2C(=O)OCC=C)C)N=C(NC3=O)SCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors through [3+3], [4+2], or [5+1] cyclization processes . These reactions often require specific catalysts and conditions to ensure the correct formation of the pyrido[2,3-d]pyrimidine ring system.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using automated reactors. The process is optimized for yield and purity, often involving continuous flow techniques and advanced purification methods such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity:
Research indicates that compounds similar to allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate exhibit antimicrobial properties. Studies have shown that derivatives of pyrido[2,3-d]pyrimidine can inhibit the growth of various bacterial strains. The presence of the allyl and thio groups in the structure may enhance its interaction with microbial enzymes or cellular components, potentially leading to effective antimicrobial agents .

Anticancer Properties:
Recent investigations into pyrimidine derivatives have suggested promising anticancer activities. Specific modifications to the pyrimidine core can lead to compounds that induce apoptosis in cancer cells. The unique structural features of this compound may facilitate targeted delivery or enhanced efficacy against certain cancer types .

Enzyme Inhibition:
The compound may also act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown inhibition of dihydrofolate reductase and other key enzymes that are crucial for DNA synthesis in pathogens and cancer cells. This inhibition can lead to reduced proliferation and survival of these cells .

Agricultural Applications

Pesticidal Activity:
Research has indicated that thio-substituted pyrimidines can exhibit pesticidal properties. The allyl group may enhance the bioavailability and effectiveness of these compounds against agricultural pests. Field trials have demonstrated that such compounds can significantly reduce pest populations while being less harmful to beneficial insects .

Herbicide Development:
Compounds with similar structural motifs have been explored as potential herbicides. The unique chemical properties of this compound could be harnessed to develop selective herbicides that target specific weed species without affecting crops .

Material Science Applications

Polymer Chemistry:
The compound's reactivity allows it to be used as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that polymers containing pyrimidine derivatives exhibit improved resistance to degradation under environmental stressors .

Nanomaterials:
this compound can also be utilized in the synthesis of nanomaterials. Its ability to act as a stabilizing agent during nanoparticle formation has been documented. Nanoparticles synthesized using this compound show promise in drug delivery systems due to their biocompatibility and targeted delivery capabilities .

Mechanism of Action

The mechanism of action of Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:

Position 2 Modifications : The target compound’s allylthio group distinguishes it from analogs with ketones (e.g., ) or simple oxo groups. The thioether may enhance lipophilicity and influence binding to sulfur-sensitive biological targets.

Aromatic Substituents: The o-tolyl group (target compound) vs.

Fused Ring Systems: The pyrido-pyrimidine core (target compound and ) offers greater rigidity compared to monocyclic pyrimidines () or thiazine-fused systems (), impacting conformational stability and solubility .

Crystallographic Data

The crystal structure of Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (C26H26N2O6S) reveals monoclinic symmetry (space group P21/n) with unit cell parameters a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465° . Although the target compound lacks reported crystallographic data, its structural analogs exhibit intermolecular hydrogen bonding and π-stacking, critical for stability and packing efficiency .

Biological Activity

Allyl 2-(allylthio)-7-methyl-4-oxo-5-(o-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound belonging to the pyrido[2,3-d]pyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.

Overview of Biological Activity

The biological activity of this compound is attributed to its unique structural features, which include an allylthio group and a pyrimidine core. Research indicates that compounds with similar structures often exhibit a range of biological effects including:

  • Anticancer Properties : Many pyrimidine derivatives have been investigated for their potential to inhibit cancer cell proliferation.
  • Antimicrobial Activity : Compounds in this class have shown effectiveness against various bacterial and fungal strains.
  • Enzyme Inhibition : The compound may interact with specific enzymes or receptors, leading to therapeutic effects.

The mechanism through which this compound exerts its biological effects typically involves:

  • Enzyme Interaction : The compound may act as an inhibitor or activator of specific enzymes relevant to disease pathways.
  • Cell Signaling Modulation : It can influence signaling pathways that regulate cell growth and apoptosis.
  • Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that similar compounds can mitigate oxidative stress by scavenging free radicals.

Anticancer Activity

In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant anticancer activity against various human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and DU-145 (prostate cancer). For example:

CompoundCell LineIC50 (µM)
7aMCF-715
7bA54920
7cDU-14518

These findings suggest that modifications in the chemical structure can enhance the anticancer efficacy of these compounds .

Antimicrobial Properties

The antimicrobial activity of this compound has been evaluated against various pathogens. Preliminary results indicate that it exhibits significant inhibition against Gram-positive and Gram-negative bacteria as well as fungi. For instance:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results highlight the potential use of this compound in treating infections caused by resistant strains .

Comparative Studies

When compared to other similar compounds within the pyrimidine family, this compound demonstrates unique biological profiles due to its specific substituents. For example:

Compound TypeBiological Activity
ThioxopyrimidinesModerate anticancer activity
Pyrido[3,4-d]pyrimidinesHigh antimicrobial properties
Allyl-substituted PyrimidinesEnhanced enzyme inhibition

This comparative analysis indicates that the unique combination of functional groups in this compound contributes to its distinctive biological activity profile .

Q & A

Q. What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions (e.g., temperature, catalysts) influence yield?

A multi-step synthesis approach is typically employed, involving cyclization and functionalization reactions. For example, analogous pyrimidine derivatives are synthesized by dissolving intermediates in solvent systems (e.g., acetylacetone/ethanol mixtures), adding catalysts like AlCl₃, and heating to 65–70°C under controlled stirring. Reaction progress is monitored via TLC (e.g., Sulifol UV 254 plates), and purification involves solvent evaporation and recrystallization . Optimizing catalyst loading (e.g., 0.03 g AlCl₃ per 0.0033 mol substrate) and solvent ratios (e.g., 2:1 acetylacetone:ethanol) can significantly impact regioselectivity and yield.

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing its structural integrity and purity?

Key techniques include:

  • ¹H/¹³C NMR for confirming substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV detection (e.g., 254 nm) to assess purity (>95%).
  • Melting point analysis (e.g., 168°C for crystalline derivatives) to verify consistency with literature .

Q. How can computational quantum chemistry predict reaction pathways or intermediate stability for this compound?

Quantum chemical calculations (e.g., density functional theory, DFT) and reaction path search algorithms can model transition states, activation energies, and intermediate stability. Tools like the ICReDD framework integrate computational predictions with experimental validation, enabling efficient identification of viable pathways and reducing trial-and-error experimentation .

Advanced Research Questions

Q. How can statistical experimental design (e.g., DoE) optimize solvent systems or catalyst ratios to enhance reaction efficiency?

A fractional factorial design or response surface methodology (RSM) can systematically evaluate variables (e.g., solvent polarity, catalyst concentration, temperature). For example, a 3² factorial design might test solvent ratios (1:1 to 3:1) and AlCl₃ loadings (0.01–0.05 g) to identify interactions affecting yield. This approach minimizes experiments while maximizing data utility, as demonstrated in chemical process optimization studies .

Q. What strategies resolve discrepancies between computational predictions (e.g., reaction barriers) and experimental outcomes (e.g., unexpected byproducts)?

Implement a feedback loop where experimental results refine computational models. For instance, if DFT predicts a low-energy pathway but byproducts dominate, recalibrate calculations using experimental activation parameters (e.g., via Arrhenius plots). Cross-validation with spectroscopic data (e.g., trapping intermediates) can identify overlooked mechanistic steps .

Q. How can structure-activity relationship (SAR) studies elucidate this compound’s pharmacological or catalytic potential?

  • Substituent variation: Synthesize analogs with modified allylthio or o-tolyl groups to test electronic/steric effects.
  • Biological assays: Screen derivatives for enzyme inhibition (e.g., kinase assays) or binding affinity (e.g., SPR or ITC).
  • Computational docking: Use molecular dynamics simulations to predict interactions with target proteins .

Q. What reactor design considerations are critical for scaling up synthesis while maintaining regioselectivity?

Small-scale batch reactors with precise temperature control (e.g., jacketed glass reactors) are ideal for exothermic steps. For heterogeneous catalysis, consider fixed-bed reactors to optimize catalyst-substrate contact. Computational fluid dynamics (CFD) simulations can model mixing efficiency and heat transfer, aligning with CRDC’s reactor design principles .

Q. How can machine learning (ML) accelerate the discovery of novel derivatives with enhanced properties?

Train ML models on datasets combining synthetic conditions, spectroscopic data, and bioactivity results. Feature selection might include solvent polarity indices, catalyst electronegativity, and substituent Hammett parameters. Platforms integrating ML with cheminformatics (e.g., PubChem-derived descriptors) can prioritize high-potential candidates for synthesis .

Methodological Notes

  • Data Contradiction Analysis: Cross-reference computational predictions (e.g., Gibbs free energy profiles) with kinetic data (e.g., rate constants) to identify model limitations. Adjust solvation models or basis sets in simulations to better match experimental observations .
  • Validation Protocols: For analytical methods, establish linearity (R² > 0.99), precision (%RSD < 2%), and accuracy (spike-recovery 95–105%) using ICH guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.